[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid

Platelet aggregation Integrin αIIb/β₃ GPIIb/IIIa antagonist

A direct-acting integrin αIIb/β3 (GPIIb/IIIa) antagonist (IC₅₀ = 22 nM) built on a distinctive cycloocta[b]pyridine core, structurally orthogonal to thienopyridine P2Y₁₂ inhibitors and piperidine-based GPIIb/IIIa agents. Unlike clopidogrel or prasugrel, it requires no hepatic CYP bioactivation—add directly to washed platelets or recombinant systems for immediate, reproducible blockade of the final common aggregation pathway. With a single H-bond donor and TPSA of 99.3 Ų, it sits within Veber oral bioavailability space, enabling oral antiplatelet SAR. Select this scaffold to bypass crowded thienopyridine patent space while dissecting GPIIb/IIIa signaling independently of P2Y₁₂.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 166113-83-3
Cat. No. B3040173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid
CAS166113-83-3
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESC1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)O
InChIInChI=1S/C14H16N2O2S/c15-8-11-7-10-5-3-1-2-4-6-12(10)16-14(11)19-9-13(17)18/h7H,1-6,9H2,(H,17,18)
InChIKeyOACLTDATRCMMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid (CAS 166113-83-3): Procurement-Relevant Structural and Pharmacological Profile


[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid (CAS 166113-83-3) is a synthetic heterocyclic small molecule (C₁₄H₁₆N₂O₂S, MW 276.36 g/mol) characterized by a 3-cyano-substituted hexahydrocycloocta[b]pyridine core linked via a thioether bridge to an acetic acid moiety [1]. Its molecular topology—featuring a saturated eight-membered carbocycle fused to a pyridine ring—distinguishes it from the thienopyridine scaffold common to the P2Y₁₂ antagonist class [2]. Pharmacologically, the compound has been characterized as an inhibitor of the integrin αIIb/β₃ (glycoprotein IIb/IIIa) receptor with an IC₅₀ of 22 nM, establishing its relevance to platelet aggregation research through a target mechanism distinct from that of thienopyridine-based agents [3].

[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid: Why In-Class Compounds Cannot Be Interchanged


Generic substitution among platelet aggregation inhibitors is precluded by two orthogonal sources of differentiation. First, the compound targets integrin αIIb/β₃ (GPIIb/IIIa)—the final common pathway of platelet cross-linking—whereas the widely used thienopyridines (clopidogrel, prasugrel) act as prodrugs requiring hepatic CYP-dependent bioactivation to generate metabolites that irreversibly antagonize the P2Y₁₂ ADP receptor upstream in the activation cascade . Second, within the GPIIb/IIIa antagonist class, physicochemical properties governing oral bioavailability diverge substantially: this compound possesses a single hydrogen bond donor and a topological polar surface area (TPSA) of 99.3 Ų [1], whereas the clinically approved GPIIb/IIIa antagonist tirofiban bears three hydrogen bond donors and a TPSA of 113 Ų [2], parameters that directly impact membrane permeability and oral absorption potential. These differences render in-class interchange scientifically indefensible without explicit comparative data.

[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid: Quantified Differentiation Evidence Against Closest Comparators


Target Mechanism Orthogonality: Integrin αIIb/β₃ (GPIIb/IIIa) Antagonism Versus P2Y₁₂ Receptor Blockade

[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid is a direct-acting integrin αIIb/β₃ (GPIIb/IIIa) antagonist [1], a target that constitutes the final common pathway of platelet aggregation. By contrast, the thienopyridine class—including clopidogrel and prasugrel—requires hepatic CYP-mediated bioactivation to generate active metabolites that irreversibly antagonize the P2Y₁₂ ADP receptor upstream in the signaling cascade [2]. This mechanistic divergence carries operational significance: GPIIb/IIIa antagonists can inhibit aggregation irrespective of the agonist (ADP, collagen, thrombin), whereas P2Y₁₂ antagonists block only ADP-dependent pathways . The target compound therefore provides a complementary pharmacological tool to interrogate platelet biology through a distinct node, and its activity does not depend on variable hepatic bioactivation, eliminating a key source of inter-individual pharmacokinetic variability that affects thienopyridine prodrugs [3].

Platelet aggregation Integrin αIIb/β₃ GPIIb/IIIa antagonist P2Y₁₂ receptor Target selectivity

Oral Bioavailability Potential: Hydrogen Bond Donor Deficit Versus Tirofiban

Among GPIIb/IIIa antagonists, the oral bioavailability potential—as predicted by key physicochemical descriptors—differs markedly between [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid and the clinically approved agent tirofiban. The target compound possesses a single hydrogen bond donor and a topological polar surface area (TPSA) of 99.3 Ų [1]. In contrast, tirofiban bears three hydrogen bond donors and a TPSA of 113 Ų [2]. Both metrics are critical determinants of passive membrane permeability: the widely accepted Veber rule identifies ≤10 rotatable bonds and ≤140 Ų TPSA (or ≤12 H-bond donors and acceptors combined) as thresholds for oral bioavailability in rats; and an H-bond donor count >2 is independently associated with reduced membrane permeation rates [3]. The target compound's lower TPSA and single H-bond donor may confer superior passive transcellular permeability relative to tirofiban, which is restricted to intravenous administration in clinical practice largely due to its oral absorption limitations. The XLogP3-AA difference (3.3 vs 1.4) further supports the target compound's higher predicted lipophilicity and membrane partitioning potential.

Oral bioavailability Hydrogen bond donor TPSA GPIIb/IIIa antagonist Drug-likeness

Structural Scaffold Novelty: Saturated Cycloocta[b]pyridine Core Versus Thienopyridine and Piperidine-Based GPIIb/IIIa Antagonists

The core scaffold of [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid is a 5,6,7,8,9,10-hexahydrocycloocta[b]pyridine—a saturated eight-membered carbocycle fused to a pyridine ring [1]. This scaffold is structurally distinct from (a) the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core shared by the P2Y₁₂ antagonist prodrugs clopidogrel and prasugrel, which incorporate a thiophene ring rather than a cyclooctane ring [2], and (b) the piperidine-L-tyrosine-sulfonamide scaffold of the GPIIb/IIIa antagonist tirofiban [3]. The saturated cyclooctane ring introduces conformational flexibility through multiple low-energy chair and boat conformations not available to the planar thienopyridine or the linear tirofiban scaffold, potentially enabling distinct binding interactions within the integrin αIIb/β₃ binding pocket. This three-dimensional scaffold novelty carries procurement relevance for intellectual property positioning, as the cycloocta[b]pyridine chemotype occupies a region of chemical space orthogonal to heavily patented thienopyridine and piperidine-based antiplatelet chemical matter.

Scaffold novelty Chemical space Cycloocta[b]pyridine Thienopyridine Patent differentiation

Bioactivation Independence: Direct-Acting Pharmacology Versus CYP-Dependent Prodrug Metabolism

A critical operational distinction for in vitro and in vivo experimental design is that [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid is a direct-acting integrin αIIb/β₃ antagonist that does not require metabolic bioactivation to exert its pharmacological effect [1]. In contrast, clopidogrel and prasugrel are both prodrugs: clopidogrel requires two sequential CYP-dependent oxidative steps (primarily CYP2C19) to generate its active thiol metabolite [2], and prasugrel requires esterase-mediated hydrolysis followed by a single CYP-dependent oxidation [3]. The clinical consequence of prodrug dependence is well-documented inter-individual variability: CYP2C19 loss-of-function alleles (present in ~30% of Caucasians and ~50% of East Asians) result in significantly reduced clopidogrel active metabolite exposure and diminished platelet inhibition [4]. The target compound's direct-acting pharmacology eliminates hepatic CYP dependence as a confounding variable, providing more reproducible pharmacology across experimental models and reducing the likelihood of CYP-mediated drug-drug interactions.

Prodrug metabolism CYP bioactivation Pharmacokinetic variability Direct-acting Drug-drug interaction

[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid: Evidence-Backed Research and Industrial Application Scenarios


Platelet Receptor Cross-Mechanism Studies Requiring GPIIb/IIIa Antagonism Independent of P2Y₁₂ Signaling

Research programs investigating the relative contributions of distinct platelet activation pathways to thrombus formation require pharmacological tools that selectively interrogate individual receptor nodes. [(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid, as a direct-acting integrin αIIb/β₃ antagonist (IC₅₀ = 22 nM) [1], enables blockade of the final common aggregation pathway independently of ADP-P2Y₁₂ signaling. When used alongside P2Y₁₂ antagonists (e.g., clopidogrel active metabolite, IC₅₀ ≈ 100 nM at P2Y₁₂ [2]) in parallel or sequential experimental arms, researchers can dissect the agonist-specific versus agonist-independent contributions to platelet aggregation. This experimental design is not achievable when substituting one thienopyridine for another, as all P2Y₁₂ inhibitors converge on the same signaling node. The target compound's direct-acting pharmacology further eliminates the need for hepatic microsome supplementation or CYP enzyme co-incubation required for thienopyridine prodrug bioactivation [3], simplifying assay workflows and reducing experimental variability.

Oral Bioavailable GPIIb/IIIa Antagonist Lead Optimization Programs

Medicinal chemistry campaigns targeting orally bioavailable GPIIb/IIIa antagonists can leverage [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid as a starting scaffold with favorable predicted oral absorption parameters. Its single hydrogen bond donor and TPSA of 99.3 Ų [1] place it within the Veber oral bioavailability space (TPSA ≤ 140 Ų; ≤10 rotatable bonds) [2], whereas the approved intravenous GPIIb/IIIa antagonist tirofiban (three H-bond donors, TPSA 113 Ų) [3] lies closer to the permeability boundary. This physicochemical differentiation supports the cycloocta[b]pyridine scaffold as a rational starting point for structure-activity relationship (SAR) exploration toward orally active antiplatelet candidates, particularly in indications where chronic oral GPIIb/IIIa blockade could offer therapeutic advantages over injectable agents.

Intellectual Property-Differentiated Antiplatelet Chemical Matter for Freedom-to-Operate Strategies

Organizations seeking antiplatelet chemical matter with reduced risk of infringing existing composition-of-matter patents can evaluate [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid as a structurally differentiated entry point. The 5,6,7,8,9,10-hexahydrocycloocta[b]pyridine core [1] lies outside the heavily patented 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold space that encompasses clopidogrel, prasugrel, and numerous follow-on thienopyridine candidates [2], as well as the piperidine-sulfonamide space of tirofiban and related compounds [3]. For drug discovery organizations building patent portfolios around novel antiplatelet chemotypes, the cycloocta[b]pyridine scaffold offers a distinct chemical starting point with demonstrated target engagement at integrin αIIb/β₃, supporting a freedom-to-operate position that is unavailable when working within the crowded thienopyridine or piperidine chemical spaces.

In Vitro Platelet Aggregation Assays Requiring Bioactivation-Independent Pharmacology

Laboratories performing in vitro platelet aggregation studies where metabolic enzyme expression is absent or variable—including isolated platelet preparations, washed platelet assays, and recombinant receptor systems—benefit from [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid as a direct-acting inhibitor of integrin αIIb/β₃ with an IC₅₀ of 22 nM [1]. Unlike clopidogrel and prasugrel, which are inactive in vitro without hepatic bioactivation systems [2], the target compound can be added directly to assay wells without pre-incubation with liver microsomes, NADPH-regenerating systems, or recombinant CYP enzymes. This direct activity eliminates a significant source of inter-laboratory variability—differences in microsome preparation, CYP enzyme batch activity, and co-factor concentrations—that complicates the interpretation and reproducibility of thienopyridine-based platelet studies. For core facilities and contract research organizations that require robust, reproducible platelet function assays across multiple projects, the operational simplicity of a direct-acting agent provides a practical procurement advantage.

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